molecular formula C15H19N3O5 B11001972 Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate

Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11001972
M. Wt: 321.33 g/mol
InChI Key: UCOQLQATWYYVSB-UHFFFAOYSA-N
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Description

    Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate: is a chemical compound with the molecular formula CHNO. It is also referred to as .

  • The compound belongs to the class of quinolinyl-based derivatives and exhibits interesting pharmacological properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of Cabozantinib Impurity 1005 involves several steps. One common synthetic route starts with the reaction of a suitable quinoline derivative (such as 6,7-dimethoxyquinoline) with an appropriate phenol (4-methoxyphenol) to form an intermediate.

    • The intermediate is then subjected to carbamoylation using a suitable reagent (e.g., isocyanate) to introduce the carbamoyl group. Finally, cyclization of the intermediate yields the desired compound.
    • Reaction Conditions: Specific reaction conditions, solvents, and temperatures vary depending on the synthetic method employed.

      Industrial Production: While Cabozantinib Impurity 1005 is primarily used as a reference standard for analytical purposes, it is not produced industrially in large quantities.

  • Chemical Reactions Analysis

      Reactions: Cabozantinib Impurity 1005 can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions:

      Major Products: The major products formed during these reactions include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Cabozantinib Impurity 1005 serves as a valuable reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

      Biology and Medicine: While not directly used in biological or medical applications, its study aids in understanding related compounds.

      Industry: Its role in industrial applications is limited due to its status as an impurity.

  • Mechanism of Action

      Targets: Cabozantinib Impurity 1005 does not have specific molecular targets. it contributes to the overall understanding of the pharmacological activity of related compounds.

      Pathways: Its effects are not well-defined, but it may impact cellular signaling pathways relevant to cancer and inflammation.

  • Comparison with Similar Compounds

      Uniqueness: Cabozantinib Impurity 1005 is unique due to its specific quinolinyl-based structure.

      Similar Compounds: Other related compounds include Cabozantinib (the parent drug), its metabolites, and other quinoline derivatives used in medicinal chemistry.

    Properties

    Molecular Formula

    C15H19N3O5

    Molecular Weight

    321.33 g/mol

    IUPAC Name

    methyl 2-[1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate

    InChI

    InChI=1S/C15H19N3O5/c1-22-11-5-3-10(4-6-11)17-15(21)18-8-7-16-14(20)12(18)9-13(19)23-2/h3-6,12H,7-9H2,1-2H3,(H,16,20)(H,17,21)

    InChI Key

    UCOQLQATWYYVSB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)N2CCNC(=O)C2CC(=O)OC

    Origin of Product

    United States

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